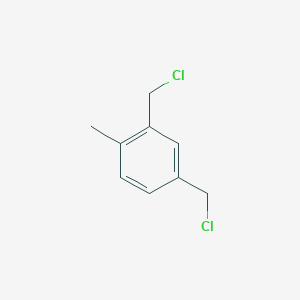![molecular formula C8H15NO B3050673 1-Azabicyclo[2.2.2]octane-2-methanol CAS No. 27783-89-7](/img/structure/B3050673.png)
1-Azabicyclo[2.2.2]octane-2-methanol
Vue d'ensemble
Description
1-Azabicyclo[2.2.2]octane-2-methanol is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as 1-Azabicyclo[2.2.2]oct-2-ylmethanol and quinuclidylcarbinol .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is similar in structure, has been applied in the synthesis of tropane alkaloids . Other methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with a methanol functional group. The InChI string for this compound is InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2 . The compound has a molecular weight of 141.21 g/mol .Physical and Chemical Properties Analysis
The compound has a number of computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 23.5 Ų . The compound has a complexity of 118 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Azabicyclo[2.2.2]octane-2-methanol and its derivatives have been extensively studied in the field of organic chemistry for their synthesis and structural properties. For instance, Radchenko et al. (2009) discussed practical syntheses of related compounds with a focus on their synthesis schemes and yields (Radchenko, Kopylova, Grygorenko, & Komarov, 2009). Mühlbach and Schulz (1988) evaluated the structure of 1-azabicyclo[4.2.0]octane using NMR spectroscopy, highlighting its conformational characteristics (Mühlbach & Schulz, 1988).
Polymerization and Chemical Reactivity
The compound has been a subject of interest in studies related to polymerization. Matyjaszewski (1984) researched the cationic polymerization and reactivity of 1-azabicyclo[4.2.0]octane, providing insights into its chemical behavior (Matyjaszewski, 1984). This includes investigations into the rate constants and reaction mechanisms involved in the polymerization process.
Molecular Conformation and Applications in Synthesis
Wojaczyńska et al. (2012) explored the reaction of 2-azanorbornan-3-yl methanols, which are structurally related to this compound, in the context of stereoselective ring expansion, showcasing the compound's potential in synthesizing novel molecular structures (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Dielectric Anomalies and Phase Transitions
Ning, Zhai, and Ren (2014) studied the co-crystal of 1,4-diazabicyclo[2.2.2]octane with 4,4′-biphenol, revealing important aspects of phase transitions and dielectric anomalies, indicating its potential applications in material science (Ning, Zhai, & Ren, 2014).
Mécanisme D'action
Target of Action
The primary targets of 1-Azabicyclo[22It is known that the azabicyclo[222]octane scaffold is a central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 1-Azabicyclo[22Compounds with similar structures, such as tropane alkaloids, interact with their targets and cause changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[22The azabicyclo[222]octane core has been applied as a key synthetic intermediate in several total syntheses , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22The compound’s molecular weight is 141.2108 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22Compounds with similar structures, such as tropane alkaloids, have been shown to have a wide array of biological activities .
Propriétés
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZMBZAYRWUWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276138, DTXSID80902770 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3324 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27783-89-7 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




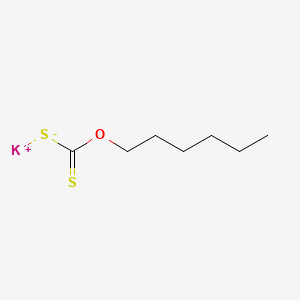

![Thiazolo[5,4-d]pyrimidine](/img/structure/B3050601.png)
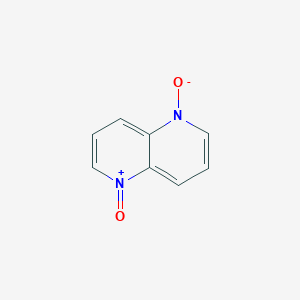

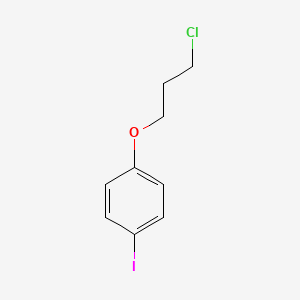
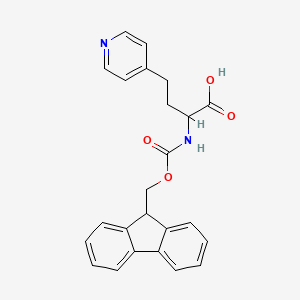
![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)
